Pyridoxine-4-thiol

Description

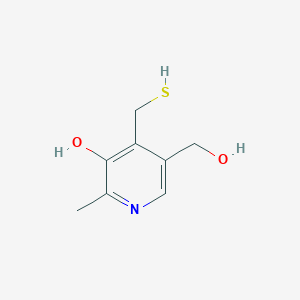

Structure

2D Structure

3D Structure

Properties

CAS No. |

13983-23-8 |

|---|---|

Molecular Formula |

C8H11NO2S |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

5-(hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol |

InChI |

InChI=1S/C8H11NO2S/c1-5-8(11)7(4-12)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3 |

InChI Key |

CCHVGALCLWNIJX-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CS)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)CS)CO |

Other CAS No. |

13983-23-8 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Pyridoxine 4 Thiol and Its Derivatives

Established Synthetic Pathways for Pyridoxine-4-thiol

The synthesis of pyridoxine (B80251) (Vitamin B6) and its derivatives has been a subject of extensive research due to their significant biological roles. wikipedia.org While the direct synthesis of this compound is not extensively detailed in readily available literature, established methods for producing pyridoxine itself provide a foundation. One common commercial method is the "oxazole method," which involves the reaction of an oxazole (B20620) intermediate with a dienophile via a Diels-Alder reaction. wikipedia.orggoogle.com The starting materials for this process can be the amino acid alanine (B10760859) or propionic acid, which is converted to alanine. wikipedia.org

Another approach involves the condensation of 2-butynediol-1,4 and its ethers with α-methyliminopropionitrile or its tautomer. google.com This reaction forms a 2-methyl-3-amino-4,5-dimethylolpyridine derivative, which can then be converted to pyridoxine through diazotization and hydrolysis. google.com

Furthermore, processes have been developed starting from 2-halopyridine-3,4-dicarbonitriles. These methods can yield pyridoxine derivatives with hydroxymethyl groups at the 3 and 4 positions of the pyridine (B92270) ring. researchgate.net One pathway involves the reduction of intermediate pyridine-3,4-dicarboxylates. researchgate.net

Novel Approaches in Derivatization of Pyridoxine Scaffolds with Thiol Moieties

Recent research has focused on creating novel pyridoxine derivatives by introducing various functional groups, including thiols, to explore new biological activities. These efforts often involve multi-step synthetic sequences starting from pyridoxine hydrochloride. rsc.org

Incorporation of Chalcogen Groups and Relevance to this compound Analogs

The introduction of chalcogens, particularly selenium and tellurium, into the pyridoxine scaffold has been explored to enhance its antioxidant properties. acs.org Chalcogens belong to Group 16 of the periodic table, the same group as sulfur, making these studies highly relevant to the synthesis and properties of this compound analogs. researchgate.netbiorxiv.org

In one study, the 2-methyl group of pyridoxine was replaced with an alkyltelluro group. acs.org This modification was achieved by subjecting a substituted 2-halopyridin-3-ol to aromatic substitution with sodium alkanetellurolates, followed by reduction of ester groups. acs.org The resulting organotellurium-containing pyridoxine derivatives exhibited potent antioxidant activity, acting as catalytic chain-breaking and hydroperoxide-decomposing agents in the presence of thiols like glutathione (B108866). acs.org The mechanism involves the oxidation of the telluride to a telluroxide, which is then reduced back by a thiol. acs.org This catalytic cycle highlights the interplay between chalcogen-containing pyridoxine analogs and thiols.

The formation of a selenenyl sulfide (B99878) (-Se-S-) linkage is another area of interest, particularly in the context of redox biology. nih.gov This bond is crucial in the catalytic mechanism of some antioxidant enzymes and can be formed by the reaction of a selenol with a thiol. nih.gov These principles could be applied to create pyridoxine derivatives with enhanced and specific redox-modulating activities.

| Chalcogen-Containing Pyridoxine Analogs and their Properties | |

| Modification | Key Finding |

| Replacement of 2-methyl group with alkyltelluro group | Enhanced chain-breaking antioxidant capacity and glutathione peroxidase-like activity. acs.org |

| Formation of selenenyl sulfide (-Se-S-) linkages | Crucial for redox regulation and catalytic antioxidant cycles. nih.gov |

Pyridoxine-Based Heterocyclic Derivative Synthesis

A variety of heterocyclic derivatives of pyridoxine have been synthesized to explore their potential as therapeutic agents. These synthetic strategies often involve modifying the substituents on the pyridine ring.

One approach involves the synthesis of pyridoxine-based triazoles. rsc.org This multi-step synthesis starts with pyridoxine hydrochloride, where the 3- and 4-hydroxy groups are protected. The protected intermediate is then reacted with propargyl bromide, followed by further steps to introduce the triazole moiety. rsc.org

Another strategy focuses on creating pyridoxine-based azaheterocyclic analogs of naturally occurring compounds like feruloyl methane. nih.gov Additionally, researchers have synthesized pyridoxine derivatives with adamantyl and cyclooctane (B165968) moieties by reacting cycloalkylamines with electrophilic derivatives of pyridoxine. eurekaselect.com The synthesis of functionalized pyridoxine derivatives has also been achieved through the transformation of 2-halopyridine-3,4-dicarbonitriles, leading to compounds with hydroxymethyl groups at positions 3 and 4. researchgate.net

Furthermore, bicyclic pyridinols derived from pyridoxine have been developed. These syntheses often utilize the C(6)-position amine group as a handle to create fused ring systems, such as lactams, ureas, and carbamates. mdpi.comresearchgate.net

| Examples of Pyridoxine-Based Heterocyclic Derivatives | |

| Derivative Class | Synthetic Approach |

| Pyridoxine-triazoles | Multi-step synthesis involving protection of hydroxyl groups and introduction of a triazole ring. rsc.org |

| Adamantyl substituted pyridoxines | Reaction of cycloalkylamines with electrophilic pyridoxine derivatives. eurekaselect.com |

| Bicyclic pyridinols | Utilization of C(6)-amine as a synthetic handle to form fused rings. mdpi.comresearchgate.net |

| Alkenyl derivatives | Wittig reaction of a bis-triphenylphosphonium pyridoxine derivative with aromatic aldehydes. researchgate.net |

Reaction Mechanisms in this compound Synthesis

While specific mechanisms for the direct synthesis of this compound are not detailed, the synthesis of related pyridoxine derivatives provides insight into the relevant reaction mechanisms. The synthesis of adamantyl substituted pyridoxine derivatives, for example, can be achieved through reductive amination of aldehydes or nucleophilic substitution of alkyl halides. eurekaselect.com An alternative method involves the reaction of cycloalkylamines with pyridoxine derivatives where the meta-hydroxyl and ortho-hydroxymethyl groups are protected by acetyl groups. eurekaselect.com

The synthesis of functionalized pyridoxine derivatives from 2-halopyridine-3,4-dicarbonitriles involves the reduction of intermediate pyridine-3,4-dicarboxylates with sodium borohydride. researchgate.net Another pathway utilizes the reduction of annelated furo[3,4-c]pyridin-3(1H)-ones. researchgate.net

In the context of pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, its role as an electron sink is fundamental to many enzymatic reactions involving amino acids. libretexts.org This includes stabilizing carbanion intermediates in reactions like racemizations, eliminations, and decarboxylations. libretexts.org For instance, in PLP-dependent gamma-elimination reactions, PLP stabilizes the negative charge from two separate proton abstractions. libretexts.org The highly reactive aldehyde group of PLP can form bonds with amine and thiol groups. nih.gov

Thiol-Selective Bioconjugation Methodologies for this compound Analogs

Thiol-selective bioconjugation is a powerful tool for attaching molecules to proteins and other biomolecules, often targeting cysteine residues. rsc.orgroyalsocietypublishing.org These methods could be adapted for this compound analogs to create targeted therapeutic or diagnostic agents.

Common reagents for thiol-selective conjugation include maleimides, which react with thiols under near-neutral pH conditions. rsc.orgacs.org Vinyl sulfones are another class of reagents that specifically conjugate with free thiol groups under mildly acidic conditions, offering high stability. nih.gov Activated disulfides, such as pyridyl disulfides, also react selectively with thiols through disulfide exchange. rsc.orgroyalsocietypublishing.org

More recent developments include the use of electron-poor aryl nitriles, which react with thiols to form a transient amino dithioacetal. chemrxiv.org By using a 1,2-dithiol, a stable cyclic product can be formed. chemrxiv.org This "nitrile bis-thiol" reaction has been applied to the site-selective modification of antibodies. chemrxiv.org

Another approach involves the use of pre-charged derivatizing reagents to enhance detection by mass spectrometry. acs.org A maleimide-based reagent incorporating a pre-charged pyridinium (B92312) group has been developed for the rapid and sensitive quantification of biological thiols. acs.org

| Thiol-Selective Bioconjugation Reagents | |

| Reagent Class | Reaction Principle |

| Maleimides | Michael addition reaction with thiols. rsc.orgacs.org |

| Vinyl sulfones | Michael addition reaction with thiols, forming stable thioether bonds. nih.gov |

| Activated Disulfides | Thiol-disulfide exchange. rsc.orgroyalsocietypublishing.org |

| Aryl Nitriles | Reaction with bis-thiols to form stable amino dithioacetals. chemrxiv.org |

Biochemical Interactions and Mechanisms of Pyridoxine 4 Thiol

Thiol-Mediated Redox Homeostasis and Pyridoxine-4-thiol

The thiol group in this compound is pivotal to its role in maintaining cellular redox balance. This is achieved through its participation in antioxidant defense systems, primarily by mimicking the activity of glutathione (B108866) peroxidase and directly interacting with reactive oxygen and nitrogen species.

This compound and its derivatives exhibit glutathione peroxidase (GPx)-like activity, enabling them to catalyze the reduction of harmful hydroperoxides. acs.org This function is crucial for protecting cells from oxidative damage. The mechanism involves the thiol group of this compound acting as a catalyst in the decomposition of hydroperoxides, such as hydrogen peroxide, using a stoichiometric reducing agent like glutathione. acs.org

The efficiency of this catalytic activity has been shown to be significant. For instance, certain chalcogen-containing pyridoxine (B80251) derivatives can catalyze the reduction of hydrogen peroxide more efficiently than ebselen, a well-known GPx mimic. acs.org This preventative antioxidant activity is attributed to the ability of the thiol (or other chalcogen) group to be easily redox-cycled. acs.org The cellular environment, with its millimolar concentrations of glutathione, provides the necessary reducing capacity for this catalytic process to occur effectively. acs.org

Table 1: Glutathione Peroxidase-Like Activity of Pyridoxine Derivatives

| Compound | Activity Compared to α-tocopherol | Catalytic Efficiency vs. Ebselen (for H₂O₂ reduction) |

|---|---|---|

| Lipid-soluble pyridoxine derivative | Inhibited peroxidation for >410 min (vs. 87 min) | - |

| Chalcogen-containing pyridoxine | - | Three times more efficient |

This compound is an effective scavenger of reactive oxygen species (ROS) and is anticipated to interact with reactive nitrogen species (RNS), thereby mitigating cellular damage caused by oxidative and nitrosative stress. acs.orgresearchgate.net The thiol group is the primary site of interaction with these reactive species. researchgate.net

ROS, such as hydroperoxides, can be decomposed by the GPx-like activity of this compound. acs.org This process prevents the formation of more damaging radicals. researchgate.net The interaction with RNS is also of significant biological importance. Both ROS and RNS can target cysteine thiols, leading to various oxidative modifications. nih.gov this compound, with its reactive thiol group, can directly interact with these species, neutralizing their harmful effects. acs.orgresearchgate.net

Enzymatic Activity Modulation by this compound and its Analogs

This compound and its related compounds can influence the activity of various enzymes, most notably those dependent on pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.

PLP is a versatile cofactor involved in over 160 different enzymatic reactions, representing about 4% of all known cellular catalytic activities. beilstein-institut.de These enzymes play crucial roles in amino acid metabolism, neurotransmitter synthesis, and many other essential pathways. beilstein-institut.decambridge.org

The interaction of this compound with PLP-dependent enzymes can be complex. While PLP itself is the active coenzyme, modifications to the pyridoxine structure, such as the introduction of a thiol group, can alter its interaction with the apoenzyme. This can lead to either inhibition or modulation of the enzyme's activity. The specific nature of this interaction depends on the particular enzyme and the structure of the pyridoxine analog.

PLP-dependent enzymes are classified into different fold types, with Fold-Type I being the largest group. nih.govnih.gov The active site of these enzymes often spans across subunits in dimeric structures. nih.gov The introduction of a thiol-containing pyridoxine analog could potentially interfere with the binding of the natural PLP cofactor or interact with active site residues, thereby modulating enzymatic function.

Analogs of pyridoxine have been investigated for their potential to interact with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov For example, a series of pyridoxine-resveratrol hybrids with a Mannich base moiety demonstrated inhibitory activity against AChE. researchgate.net

The binding of these analogs to cholinesterases often involves non-bonding interactions, including hydrogen bonds and hydrophobic interactions within the enzyme's active site gorge. nih.gov The pyridoxal ring and other structural features of the analogs play a crucial role in determining the potency and selectivity of inhibition. nih.gov While some pyridoxal dioxime analogs were found to be relatively weak inhibitors of cholinesterases, these studies highlight the potential for pyridoxine derivatives to modulate the activity of these enzymes. nih.gov

Non-Enzymatic Biochemical Reactions Involving this compound

Beyond its enzymatic interactions, this compound can participate in non-enzymatic biochemical reactions. These reactions are often driven by the inherent chemical reactivity of the thiol group and the pyridoxine ring system.

One significant area of non-enzymatic reactions involves the interaction with various cellular metabolites and reactive species. For instance, the thiol group of glutathione, a related thiol-containing compound, is a known acceptor of electrophiles, leading to the formation of glutathione-S-conjugates. nih.gov Similarly, the thiol group of this compound can be expected to react with electrophilic compounds within the cell.

Furthermore, pyridoxal phosphate (B84403) itself can catalyze non-enzymatic reactions. An example is the final step in ergothioneine (B1671048) biosynthesis, where the decomposition of hercynylcysteine sulfoxide (B87167) can be catalyzed non-enzymatically by PLP alone. nih.gov This suggests that this compound, with its structural similarity to PLP, could also facilitate certain non-enzymatic transformations in a biological context. The reactivity of the thiol group provides a nucleophilic center that can participate in a variety of addition and substitution reactions.

Adduct Formation with Biological Macromolecules (e.g., amine and thiol groups)

This compound, by virtue of its reactive sulfhydryl (-SH) group, is capable of forming adducts with various biological macromolecules. This reactivity is central to its mechanism of action and interaction with cellular components. The primary reactions involve the formation of covalent bonds with endogenous thiol and amine groups.

The thiol group of this compound can react with sulfhydryl groups present in proteins, such as those on cysteine residues, to form disulfide bonds (-S-S-). This process, known as S-thiolation, can alter the structure and function of the target protein. Such interactions are often reversible, depending on the cellular redox environment.

| Reacting Group on this compound | Target Group on Macromolecule | Resulting Covalent Bond | Significance |

|---|---|---|---|

| Thiol (-SH) | Thiol (-SH) on Cysteine | Disulfide (-S-S-) | Reversible modification of protein structure and function (S-thiolation). |

| Thiol (-SH) via intermediate steps | Amine (-NH2) on Lysine (B10760008), N-terminus | Thioether or Amidine linkage | Stable, covalent modification of proteins or peptides. |

Metal Chelation Mechanisms (e.g., Mercury)

The sulfhydryl group in this compound serves as an effective binding site for heavy metal ions, a process known as chelation. This mechanism is particularly relevant for the detoxification of metals like mercury. researchgate.netnih.gov Thiol-containing compounds are well-established chelating agents because sulfur has a high affinity for heavy metals. mdpi.comresearchgate.net

The mechanism involves the donation of a lone pair of electrons from the sulfur atom of the thiol group to the empty orbitals of the metal ion, forming a stable coordinate covalent bond. In the case of mercury (Hg²⁺), this compound can form a mercaptide complex. The formation of such complexes sequesters the toxic metal ion, preventing it from interacting with and damaging essential biological molecules like enzymes. nih.gov

Research has demonstrated that pyridoxine-5-thiol, a closely related isomer, is an effective agent in eliminating methyl mercury from the brain and liver in animal models. researchgate.netnih.gov The principle of using SH-compounds for mercury poisoning is based on their ability to form stable complexes that can then be excreted from the body. researchgate.net Dithiol compounds, which contain two sulfhydryl groups, are often particularly potent chelators for mercury. mdpi.comnih.gov

| Chelating Agent Moiety | Target Metal Ion | Binding Atom | Mechanism of Action |

|---|---|---|---|

| This compound | Mercury (Hg²⁺) | Sulfur (S) | Forms a stable mercaptide complex, sequestering the metal ion. researchgate.net |

| General Dithiol Chelators (e.g., DMSA, DMPS) | Mercury (Hg²⁺), Lead (Pb²⁺) | Sulfur (S) | Forms a stable ring-like complex (chelate) with the metal ion. mdpi.comnih.gov |

Integration within Cellular Metabolic Pathways (In Vitro Models)

Influence on Pyridoxine Salvage and De Novo Pathways

Vitamin B6 exists in several forms, known as vitamers, which are processed within the cell by two main pathways: the de novo synthesis pathway and the salvage pathway. frontiersin.orgnih.gov The de novo pathway synthesizes B6 vitamers from simpler precursors, a process found in organisms like bacteria and fungi but not in humans. nih.gov The salvage pathway, which is crucial for humans, involves the interconversion of B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine) and their phosphorylation to the biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). nih.govresearchgate.net

This compound, as a structural analog of pyridoxine, is expected to be metabolized primarily through the salvage pathway. The key enzyme in this pathway is pyridoxal kinase, which catalyzes the phosphorylation of pyridoxine and pyridoxal. The efficiency of this compound as a substrate for pyridoxal kinase would determine its conversion to a phosphorylated, and potentially active, form. Its influence on the pathway could be as a substrate, a competitive inhibitor of the kinase for natural vitamers, or a regulator of the pathway's enzymes. In vitro studies with cancer cell lines have shown that high concentrations of pyridoxine and pyridoxal can affect cell proliferation, which is linked to their metabolic conversion to PLP. llu.edu The introduction of a thiol group at the 4-position of the pyridine (B92270) ring would likely alter its recognition and processing by the salvage pathway enzymes compared to the natural vitamer, pyridoxine.

| Enzyme | Function | Natural Substrates | Potential Interaction with this compound |

|---|---|---|---|

| Pyridoxal Kinase | Phosphorylates B6 vitamers | Pyridoxine, Pyridoxal, Pyridoxamine (B1203002) | May act as a substrate for phosphorylation or as a competitive inhibitor. |

| Pyridoxine/Pyridoxamine-5'-phosphate Oxidase (PNPO) | Oxidizes PNP and PMP to PLP | Pyridoxine-5'-phosphate (PNP), Pyridoxamine-5'-phosphate (PMP) | Interaction depends on prior phosphorylation of this compound. The thiol group may affect binding and catalysis. |

Links to One-Carbon Metabolism and Transsulfuration Pathways

The active form of vitamin B6, pyridoxal 5'-phosphate (PLP), is an essential cofactor for a multitude of enzymes that are central to cellular metabolism, including the one-carbon metabolism and transsulfuration pathways. nih.govresearchgate.netnih.gov These two pathways are intricately linked and crucial for amino acid homeostasis, nucleotide synthesis, and the maintenance of cellular redox status. nih.govresearchgate.net

One-Carbon Metabolism: This network of reactions involves the transfer of one-carbon units, which are vital for the synthesis of purines and thymidine (B127349) (for DNA) and for methylation reactions. creative-proteomics.com A key PLP-dependent enzyme in this pathway is serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine (B1666218), generating a one-carbon unit carried by tetrahydrofolate. nih.gov

Transsulfuration Pathway: This pathway connects methionine metabolism to cysteine synthesis. nih.gov It is responsible for converting homocysteine, a potentially toxic amino acid, into cystathionine (B15957) and then to cysteine. researchgate.net Cysteine is a precursor for the major intracellular antioxidant, glutathione. Two key enzymes in this pathway, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), are strictly dependent on PLP as a cofactor. nih.govnih.gov

The integration of this compound into these pathways is contingent upon its conversion to a PLP analog. If metabolized to a phosphorylated form, this analog could potentially interact with PLP-dependent enzymes like SHMT and CBS. The presence of the thiol group could modulate the binding affinity of the cofactor to the enzyme's active site, potentially acting as an agonist or antagonist, thereby influencing the metabolic flux through these critical pathways.

| Metabolic Pathway | Key PLP-Dependent Enzyme | Biochemical Function | Link to this compound |

|---|---|---|---|

| One-Carbon Metabolism | Serine Hydroxymethyltransferase (SHMT) | Catalyzes serine to glycine conversion, providing one-carbon units for biosynthesis. nih.gov | Potential modulation of SHMT activity if converted to a PLP analog. |

| Transsulfuration Pathway | Cystathionine β-synthase (CBS) | Condenses homocysteine and serine to form cystathionine. nih.govnih.gov | Potential to influence enzyme activity, affecting homocysteine metabolism and glutathione synthesis. |

| Cystathionine γ-lyase (CSE) | Cleaves cystathionine to produce cysteine. nih.gov |

Cellular and Molecular Biological Activities of Pyridoxine 4 Thiol and Analogs in Vitro Studies

Antioxidant Capacities and Free Radical Scavenging

In vitro studies have demonstrated that pyridoxine (B80251) and its derivatives possess significant antioxidant properties, primarily through the scavenging of free radicals and inhibition of lipid peroxidation. The introduction of a thiol group, as in Pyridoxine-4-thiol, is anticipated to enhance these antioxidant capabilities due to the known reactivity of thiols with reactive oxygen species (ROS). acs.org

Pyridoxine itself has been shown to reduce levels of ROS, particularly superoxide (B77818) radicals, in various in vitro models. openbiochemistryjournal.com It can inhibit the formation of superoxide radicals and is an effective quencher of singlet oxygen. nih.gov Furthermore, pyridoxine has been observed to decrease lipid peroxidation induced by hydrogen peroxide in U937 monocyte cultures. openbiochemistryjournal.comopenbiochemistryjournal.com Theoretical studies also suggest a high probability of reaction between pyridoxine and the hydroxyl radical (HO•). openbiochemistryjournal.com The antioxidant activity of pyridoxine and its metabolites, such as 4-pyridoxic acid, is pH-dependent, with increased radical-scavenging activity observed at a more basic pH. pan.olsztyn.pl The proposed mechanism for this activity is hydrogen atom donation. pan.olsztyn.pl

The introduction of chalcogens, like tellurium, in place of the 2-methyl group in pyridoxine has been shown to dramatically improve antioxidant quenching capacity and regenerability in a two-phase peroxidation model. acs.org These novel pyridoxine compounds were found to be an order of magnitude more efficient at inhibiting the azo-initiated peroxidation of linoleic acid than α-tocopherol when N-acetylcysteine was present as a reducing agent. acs.org

A hybrid compound, B6NO, which is a salt of pyridoxine and 2-(nitrooxy)butanedioic acid, has demonstrated more effective inhibition of initiated lipid peroxidation compared to pyridoxine alone. nih.gov At a concentration of 30 μM, B6NO inhibited lipid peroxidation by 37.57 ± 5.92%, whereas pyridoxine at the same concentration showed only a 14.04 ± 4.94% inhibition. nih.gov This enhanced activity is partly attributed to its ability to chelate iron ions, thereby blocking the Fenton reaction. nih.gov

Table 1: In Vitro Antioxidant Activities of Pyridoxine and its Analogs

| Compound | Assay/Model | Key Findings | Reference |

| Pyridoxine | Human erythrocytes treated with cumene (B47948) hydroperoxide | Significantly lowered levels of methemoglobin, lipid peroxidation, and protein carbonylation. openbiochemistryjournal.com | openbiochemistryjournal.com |

| Pyridoxine | High glucose concentrations in erythrocytes and cultured lens cells | Reduced levels of reactive oxygen species, particularly inhibitory to superoxide radicals. openbiochemistryjournal.comopenbiochemistryjournal.com | openbiochemistryjournal.comopenbiochemistryjournal.com |

| Pyridoxine | U937 monocyte cultures with hydrogen peroxide | Decreased lipid peroxidation. openbiochemistryjournal.comopenbiochemistryjournal.com | openbiochemistryjournal.comopenbiochemistryjournal.com |

| Pyridoxine | TEAC (Trolox equivalent antioxidant capacity) assay | Radical-scavenging activity increases with increasing pH (from 7 to 9). pan.olsztyn.pl | pan.olsztyn.pl |

| Chalcogen-containing Pyridoxine Analogs | Azo-initiated peroxidation of linoleic acid | An order of magnitude more efficient inhibitor than α-tocopherol. acs.org | acs.org |

| B6NO (Pyridoxine derivative) | Fe(II)-initiated lipid peroxidation | At 30 µM, inhibited lipid peroxidation by 37.57 ± 5.92% compared to 14.04 ± 4.94% for pyridoxine. nih.gov | nih.gov |

Anti-inflammatory Effects at the Cellular Level

High-dose pyridoxine has been shown to exert significant anti-inflammatory effects in vitro. In a study using lipopolysaccharide (LPS)-stimulated monocyte/macrophage cells, high-dose pyridoxine demonstrated a global anti-inflammatory effect. nih.govnih.gov This was characterized by the downregulation of a wide array of key inflammatory mediators. nih.govnih.gov

The addition of pyridoxine to LPS-stimulated cells resulted in a significant decrease in the expression of several pro-inflammatory cytokines at various time points. Specifically, a significant reduction was observed for IL-6 at 12 and 72 hours, TNF-α at 6 and 12 hours, IL-10 at 12 and 24 hours, and IL-1β at 72 and 144 hours. nih.gov

Furthermore, pyridoxine treatment led to the downregulation of numerous genes involved in the inflammatory response. These included genes for chemokines (CCL2, CCL5, CXCL2, CXCL8, CXCL10), chemokine receptors (CCR4, CCR5, CXCR3), interleukins and their receptors (IL-1β, IL-5, IL-6, IL-10, IL-18, IL-23a), and other key inflammatory molecules like TNF-α, CSF2, and various components of the inflammasome and Toll-like receptor pathways (DDX58, NLRP3, NOD1, NOD2, TLRs). nih.govnih.gov For instance, pyridoxine downregulated CXCL10 expression by 34-fold and CXCL8 (IL-8) expression by 25-fold in LPS-stimulated cells. nih.gov It also reduced the expression of lysozyme (B549824) (LYZ) by 4.9-fold. nih.gov

Table 2: Effect of High-Dose Pyridoxine on Inflammatory Mediators in LPS-Stimulated Monocytes/Macrophages

| Inflammatory Mediator | Effect of Pyridoxine | Fold Change/Significance | Reference |

| IL-6 | Decreased expression | Significant at 12h and 72h (p ≤ 0.05) | nih.gov |

| TNF-α | Decreased expression | Significant at 6h (p ≤ 0.00005) and 12h (p ≤ 0.005) | nih.gov |

| IL-10 | Decreased expression | Significant at 12h (p ≤ 0.005) and 24h (p ≤ 0.05) | nih.gov |

| IL-1β | Decreased expression | Significant at 72h (p ≤ 0.00005) and 144h (p ≤ 0.05) | nih.gov |

| CXCL10 | Downregulated gene expression | 34-fold reduction (p ≤ 0.05) | nih.gov |

| CXCL8 (IL-8) | Downregulated gene expression | 25-fold reduction (p ≤ 0.05) | nih.gov |

| LYZ (Lysozyme) | Downregulated gene expression | 4.9-fold reduction (p ≤ 0.0005) | nih.gov |

Neuroprotective Mechanisms in Cellular Models

In vitro studies have highlighted the neuroprotective potential of pyridoxine, primarily through its role in enhancing the synthesis of the antioxidant glutathione (B108866) (GSH). nih.gov Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases, and GSH is a critical cellular antioxidant that protects neurons from this damage. nih.gov

Pyridoxine has been found to induce GSH synthesis in astrocytes through the transactivation of Nrf2, a key transcription factor in the antioxidant response. nih.gov This mechanism involves the dimerization of pyruvate (B1213749) kinase M2 (PKM2), which then binds to and activates Nrf2. nih.gov This leads to the increased expression of genes involved in GSH synthesis, such as Gclc and Gclm. nih.gov In primary astrocyte cultures, pyridoxine treatment resulted in PKM2 dimerization and increased the binding of PKM2 to Nrf2. nih.gov This ultimately enhances GSH production, thereby conferring neuroprotection. nih.gov

Furthermore, pyridoxine and its derivatives have been shown to protect neurons against toxicity induced by various agents. researchgate.net For example, pyridoxine has demonstrated a protective effect against neurotoxicity induced by Triton WR-1339. nih.gov This neuroprotection is attributed to its antioxidative and anti-apoptotic capacities. nih.gov The antioxidant properties of pyridoxine, including its ability to scavenge free radicals, contribute to its neuroprotective effects by mitigating oxidative damage in neuronal cells. researchgate.net

Effects on Cellular Signaling Pathways

Pyridoxine and its analogs can modulate several key cellular signaling pathways, particularly those related to inflammation and antioxidant defense.

A primary mechanism identified in vitro is the activation of the Nrf2 pathway. nih.gov Pyridoxine promotes the dimerization of PKM2 in astrocytes, which in turn binds to and transactivates Nrf2. nih.gov Nrf2 then initiates the transcription of antioxidant response element (ARE)-dependent genes, including those essential for glutathione (GSH) synthesis. nih.gov This PKM2-Nrf2 pathway represents a significant signaling cascade through which pyridoxine exerts its antioxidant and neuroprotective effects. nih.gov

In the context of inflammation, high-dose pyridoxine has been shown to have a broad inhibitory effect on inflammatory signaling pathways in LPS-stimulated monocytes. nih.govnih.gov It downregulates the expression of key transcription factors such as STAT1, STAT3, STAT6, and NF-κβ. nih.govnih.gov Additionally, it affects the Toll-like receptor (TLR) signaling pathway by downregulating TLR-1, -2, -4, -5, -7, -8, -9, and the downstream adapter molecule MyD88. nih.govnih.gov The mitogen-activated protein kinase (MAPK) pathway is also impacted, with downregulation of MAPK1 and MAPK8 observed. nih.govnih.gov These findings suggest that pyridoxine can globally suppress pro-inflammatory signaling cascades at the cellular level. nih.gov

Table 3: Effects of Pyridoxine on Cellular Signaling Pathways

| Signaling Pathway | Target Molecule(s) | Observed Effect | Cellular Model | Reference |

| Antioxidant Response | PKM2, Nrf2 | Promotes PKM2 dimerization, leading to Nrf2 transactivation and increased GSH synthesis. | Primary astrocytes | nih.gov |

| Inflammatory Signaling | STAT1, STAT3, STAT6, NF-κβ | Downregulation of gene expression. | LPS-stimulated monocytes/macrophages | nih.govnih.gov |

| Toll-like Receptor (TLR) Signaling | TLR-1, -2, -4, -5, -7, -8, -9, MyD88 | Downregulation of gene expression. | LPS-stimulated monocytes/macrophages | nih.govnih.gov |

| MAPK Signaling | MAPK1, MAPK8 | Downregulation of gene expression. | LPS-stimulated monocytes/macrophages | nih.govnih.gov |

Investigation of Chelating Properties in Cellular Systems

The ability of a compound to chelate metal ions is a crucial aspect of its antioxidant potential, as redox-active metals like iron and copper can catalyze the formation of highly reactive free radicals through reactions like the Fenton reaction. plos.orgnih.gov Thiols are known for their strong metal-chelating abilities. mdpi.com The thiol group in this compound is expected to confer significant metal-chelating properties to the molecule.

While direct studies on the chelating properties of this compound in cellular systems are limited, research on related pyridoxine derivatives provides valuable insights. A hybrid molecule, B6NO, demonstrated a remarkable ability to chelate ferrous ions (Fe²⁺) in vitro. nih.gov It was found to chelate 94% of iron ions, effectively blocking the Fenton reaction. nih.gov The EC₅₀ value for this chelating effect was determined to be 3.44 ± 0.55 μM. nih.gov In contrast, pyridoxine itself showed minimal iron-chelating ability, binding no more than 10% of ferrous ions at an equimolar concentration. nih.gov

Structure Activity Relationship Sar and Computational Studies of Pyridoxine 4 Thiol

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org While specific QSAR studies exclusively focused on Pyridoxine-4-thiol are not extensively documented in publicly available literature, QSAR analyses of structurally related pyridoxine (B80251) and pyridone derivatives provide valuable insights into the key molecular descriptors that may govern their biological activities. nih.govresearchgate.net

QSAR studies on various classes of compounds, including those with pyridone scaffolds, have demonstrated the importance of several types of descriptors in predicting biological activity. rsc.orgcapes.gov.brnih.gov These often include:

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are frequently correlated with activity. For instance, in some studies, a higher dipole moment and electrophilicity index have been associated with increased biological activity. researchgate.netcmu.ac.th

Topological Descriptors: These describe the connectivity and branching of the molecule. Indices like the Balaban index and connectivity indices have been shown to be important in describing the antimicrobial activity of certain heterocyclic compounds. capes.gov.br

Lipophilic Descriptors: The partition coefficient (Log P) is a common descriptor that quantifies the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. cmu.ac.th

A typical QSAR study involves calculating a wide range of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.govrsc.orgnih.gov For example, a study on 4-pyridone derivatives identified electronic potential, dipolar momentum, partition coefficient, and molar refractivity as key descriptors for their antimalarial activity. nih.gov

Table 1: Common Descriptors in QSAR Studies and Their Potential Relevance to this compound

| Descriptor Type | Example Descriptors | Potential Influence on this compound Activity |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Govern reactivity, polarity, and electrostatic interactions with biological targets. |

| Steric | Molar Refractivity, Molecular Volume | Influence how the molecule fits into a binding site. |

| Topological | Connectivity Indices, Balaban Index | Describe molecular shape and branching, affecting binding affinity. |

| Lipophilic | Log P | Affects membrane permeability and distribution in the body. |

Although a dedicated QSAR model for this compound is not available, the principles from studies on similar structures suggest that a combination of electronic, steric, and lipophilic properties would be crucial in defining its structure-activity relationship. researchgate.netresearchgate.netmdpi.com

Molecular Docking and Binding Interaction Studies with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamopenarchives.commdpi.com This method is widely used to understand the interaction between a ligand, such as this compound, and a protein target at the atomic level. Studies on pyridoxine and its derivatives have employed molecular docking to investigate their binding modes with various enzymes. mdpi.comnih.gov

Pyridoxine derivatives have been studied as inhibitors of enzymes like acetylcholinesterase (AChE). mdpi.com Molecular docking simulations of pyridoxine with AChE suggest that the ligand can form a covalent bond with the serine residue (Ser203) in the catalytic triad, thereby creating a steric hindrance for the natural substrate, acetylcholine. mdpi.com This highlights the potential for the pyridoxine scaffold to interact with key catalytic residues in enzyme active sites.

The binding of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, to its dependent enzymes often involves the formation of a Schiff base with a lysine (B10760008) residue in the active site. mdpi.complos.org The reactive aldehyde group of PLP is key to this interaction. While this compound lacks this aldehyde, its thiol group is highly reactive and can form covalent bonds or strong hydrogen bonds with amino acid residues like cysteine or serine within a protein's binding pocket. biorxiv.orgoup.com

Docking studies on newly designed pyridoxine-triazole derivatives as potential anti-Alzheimer's agents showed interactions with both the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase. nih.gov This dual-site binding capability is a desirable feature for certain enzyme inhibitors.

Table 2: Potential Interacting Residues for this compound in a Protein Binding Site (Hypothetical)

| Interacting Group of this compound | Potential Amino Acid Residues | Type of Interaction |

| Thiol group (-SH) | Cysteine, Serine, Histidine | Covalent bond, Hydrogen bond, Metal coordination |

| Hydroxyl groups (-OH) | Aspartate, Glutamate, Serine, Threonine | Hydrogen bond |

| Pyridine (B92270) ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking |

| Pyridine nitrogen | Acidic residues (Asp, Glu), Polar residues | Hydrogen bond, Electrostatic interaction |

These computational predictions provide a framework for understanding how this compound might interact with biological macromolecules, guiding the design of experimental studies to validate these interactions. nih.govnih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.govqulacs.org DFT calculations have been employed to study pyridoxine and its analogues to understand their structural, electronic, and thermodynamic properties. ajol.infoacs.org

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the molecular geometry of this compound and determine its most stable conformation. nih.govajol.infonih.gov These calculations provide valuable information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate key quantum chemical parameters that describe the reactivity and electronic properties of a molecule. wayne.edupan.olsztyn.pl These include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack.

Atomic Charges: Calculation of atomic charges provides insight into the distribution of electrons and helps identify atoms that are likely to participate in electrostatic interactions.

A study on pyridoxine used DFT calculations to analyze the molecule in the gas phase and in different solvents, providing insights into its thermodynamic properties and how they are influenced by the surrounding medium. ajol.info Similar calculations for this compound would be instrumental in understanding the reactivity of its thiol group, which is crucial for its potential biological activity. researchgate.netresearchgate.net

Table 3: Key Parameters from DFT Calculations and Their Significance

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides the most stable structure for use in docking and other studies. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| MEP Map | A visual representation of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Confirms that the optimized geometry is a true energy minimum and can be compared with experimental IR and Raman spectra. |

These quantum chemical calculations provide a fundamental understanding of the intrinsic properties of this compound, which underpins its interactions and reactivity. wikipedia.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Molecular Dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time and its interactions with its environment, such as a solvent or a biological macromolecule. acs.orgnih.gov

For a flexible molecule like this compound, with rotatable bonds associated with the hydroxymethyl and thiomethyl groups, multiple low-energy conformations can exist. Conformational analysis, often performed using quantum chemical methods, can identify these stable conformers. researchgate.net

MD simulations have been used to study pyridoxine derivatives in complex with proteins. For example, MD simulations of pyridoxine in the active site of acetylcholinesterase revealed the stability of the ligand-protein complex and the nature of the interactions over time. mdpi.com Such simulations can show how the ligand and protein adapt to each other upon binding and can reveal the importance of specific interactions that might not be apparent from static docking poses.

In the context of this compound, MD simulations could be used to:

Explore its conformational landscape in aqueous solution.

Simulate its interaction with a target protein, providing insights into the stability of the complex and the key binding interactions. rsc.org

Calculate the binding free energy of the complex, offering a more accurate prediction of binding affinity than docking scores alone. acs.org

Investigate the conformational changes in both the ligand and the protein upon binding, which can be crucial for biological function. uniroma1.it

MD simulations of PLP-dependent enzymes have shown that the cofactor and the surrounding active site are dynamic, and this flexibility is often essential for catalysis. nih.gov Similar studies on this compound would be invaluable for understanding its behavior in a biological context.

Table 4: Information Gained from Conformational Analysis and MD Simulations

| Technique | Key Information Provided | Relevance to this compound |

| Conformational Analysis | Identification of stable low-energy conformers and rotational energy barriers. | Determines the likely shapes the molecule will adopt in solution and in a binding site. |

| Molecular Dynamics (MD) | Dynamic behavior of the molecule and its complexes over time. | Reveals the stability of binding, key interactions, and conformational changes upon binding to a target. |

| Binding Free Energy Calculation | Quantitative prediction of binding affinity (e.g., using MM/PBSA or MM/GBSA). | Provides a more accurate estimate of how tightly the molecule binds to its target. |

These computational approaches, from QSAR to MD simulations, provide a powerful and multi-faceted toolkit for investigating the structure-activity relationships of this compound, guiding its potential development as a pharmacologically active agent.

Advanced Analytical Methodologies for Pyridoxine 4 Thiol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Pyridoxine-4-thiol, enabling its isolation and measurement in various samples. Both high-performance liquid chromatography and gas chromatography serve as powerful tools in this context.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridoxine (B80251) derivatives. unomaha.edu Reversed-phase HPLC, typically employing a C18 column, is the most common approach for separating water-soluble vitamins and their analogues. unomaha.edueijppr.com The mobile phase often consists of an aqueous buffer (e.g., sodium phosphate) at an acidic pH, mixed with an organic modifier like methanol (B129727) or acetonitrile. eijppr.comaustinpublishinggroup.comnih.gov

Detection Methods:

UV Detection: The pyridine (B92270) ring in this compound allows for straightforward detection using a UV spectrophotometer. The maximum absorption wavelength for pyridoxine hydrochloride is typically around 290 nm, and this serves as a primary wavelength for detection. unomaha.eduaustinpublishinggroup.com Some methods may use different wavelengths, such as 210 nm or 254 nm, depending on the mobile phase and other compounds present. eijppr.comoup.com

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is a powerful alternative. While the native fluorescence of pyridoxine can be utilized, derivatization can significantly increase the quantum yield. nih.govresearchgate.net Some pyridoxine compounds, like 4-pyridoxolactone, are highly fluorescent and can be formed through specific enzymatic reactions, providing a basis for highly sensitive quantification. foodandnutritionresearch.net Fluorescence detection often offers lower detection limits compared to UV detection. mdpi.com

The following interactive table summarizes typical HPLC conditions used for the analysis of pyridoxine and its derivatives, which are applicable to this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Reversed-Phase C18 (250 x 4.6 mm, 5 µm) eijppr.comaustinpublishinggroup.com | Reversed-Phase C18 (Symmetry® C18, 250 x 4.6 mm, 5 µm) ijmrhs.com | Reversed-Phase C18 unomaha.edu |

| Mobile Phase | Methanol : Water (40:60 v/v), pH 7 austinpublishinggroup.com | Methanol and 35 mM Sodium Phosphate (B84403) Buffer with 2.5 mM Sodium Heptane Polysulfonate, pH 3.5 ijmrhs.com | 19% Ethanol, 77% Water, 4% Acetic Acid unomaha.edu |

| Flow Rate | 1.0 mL/min austinpublishinggroup.com | 1.0 mL/min ijmrhs.com | 1.0 mL/min unomaha.edu |

| Detection | UV at 272 nm austinpublishinggroup.com | UV at 302 nm ijmrhs.com | UV at 290 nm unomaha.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and thiol groups, is non-volatile. Therefore, a crucial derivatization step is required to convert it into a more volatile analogue suitable for GC-MS analysis. mdpi.comnih.gov

Common derivatization strategies involve silylation, where active hydrogens in hydroxyl and thiol groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.comnih.gov For instance, reagents like N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to produce silylated derivatives. mdpi.comnih.gov

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides not only quantification but also structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern. mdpi.comnih.govnih.gov This technique was successfully used to quantify a related compound, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), in human plasma after derivatization with MSTFA. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques (NMR, Mass Spectrometry, UV-Vis)

Spectroscopic techniques are indispensable for the definitive structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic proton on the pyridine ring, the methyl group protons, the methylene (B1212753) protons of the hydroxymethyl group, and a signal for the thiol (-SH) proton. acs.orgmdpi.com The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the carbon atoms of the pyridine ring and the methyl and hydroxymethyl substituents. acs.orgmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound with high accuracy, typically using techniques like electrospray ionization (ESI). acs.orgmdpi.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula. acs.org Furthermore, tandem MS (MS/MS) experiments can induce fragmentation of the molecule, providing valuable data for confirming its structure.

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The pyridoxine ring system has a characteristic absorption profile in the UV region. nih.govsielc.com For pyridoxine hydrochloride in acidic solution, a strong absorption maximum is observed around 290 nm. nih.gov The introduction of the thiol group at the 4-position is expected to influence the electronic structure and may cause a shift in the absorption maximum (λmax).

The table below presents a summary of the key spectroscopic techniques and their applications in the study of this compound.

| Technique | Application | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Structural Elucidation | Signals for aromatic, methyl, methylene, hydroxyl, and thiol protons. acs.orgmdpi.comhmdb.ca |

| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for each carbon in the pyridine ring and substituent groups. acs.orgmdpi.com |

| Mass Spectrometry (MS/HRMS) | Molecular Weight and Formula Determination | Accurate mass measurement of the molecular ion [M+H]⁺ or [M-H]⁻. mdpi.comacs.org |

| UV-Vis Spectroscopy | Analysis of Electronic Transitions | Characteristic absorbance peak likely near 290-325 nm, influenced by the thiol substituent. nih.govresearchgate.net |

Fluorescence-Based Probes for Thiol Detection in Research Models

Fluorescent probes are powerful tools for detecting and imaging biomolecules like thiols in biological systems with high sensitivity and spatiotemporal resolution. rsc.orgmdpi.com While specific probes for this compound have not been detailed, the principles used for detecting other low-molecular-weight thiols such as cysteine, homocysteine, and glutathione (B108866) are applicable. rsc.orgresearchgate.net

These probes are typically designed with a fluorophore and a thiol-reactive group. The probe is initially in a "quenched" or non-fluorescent state. Upon reaction with a thiol, a chemical transformation occurs, leading to a significant increase in fluorescence ("turn-on" response). mdpi.comresearchgate.net Common reaction mechanisms include:

Michael Addition: The thiol group acts as a nucleophile and adds to an electron-deficient double bond (e.g., a maleimide (B117702) group) on the probe, disrupting a quenching pathway and activating fluorescence. mdpi.com

Thiol-Disulfide Exchange: Probes containing a disulfide bond can react with thiols, leading to cleavage of the disulfide and release of a fluorescent reporter. rsc.org

Nucleophilic Aromatic Substitution (SNAr): A thiol can displace a leaving group on an aromatic ring that is quenching a fluorophore, thereby restoring its fluorescence. rsc.org

These strategies could be adapted to develop probes for monitoring this compound in various research models, enabling the study of its distribution and interactions in cellular environments. nih.govrsc.org

Electrochemical Methods for Thiol Quantitation

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantification of electroactive species like this compound. researchgate.netmdpi.com The thiol group (-SH) is readily oxidizable, making it an excellent target for electrochemical detection. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. mdpi.com

The analysis is performed using a three-electrode system, where the working electrode is often chemically modified to enhance sensitivity and selectivity. scielo.briapchem.org For instance, glassy carbon electrodes (GCE) modified with nanomaterials (e.g., carbon nanotubes, graphene) or polymers have been used for the determination of pyridoxine and other vitamins. mdpi.comiapchem.org

In a typical experiment, the oxidation of the thiol group on this compound at the electrode surface generates an electrical current. The magnitude of this peak current is directly proportional to the concentration of the analyte in the solution, allowing for precise quantification. researchgate.netscielo.br These methods have demonstrated low limits of detection, often in the micromolar (µM) to nanomolar (nM) range, making them suitable for analyzing trace amounts of the compound. mdpi.comrsc.org

Emerging Research Avenues and Future Directions for Pyridoxine 4 Thiol Studies

Design of Novel Pyridoxine-4-thiol-Based Probes for Biochemical Investigations

The development of chemical probes is essential for identifying and characterizing the function of enzymes and other biomolecules within complex cellular environments. This compound serves as an excellent backbone for such probes, particularly for targeting pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are involved in a vast array of metabolic processes. tum.deresearchgate.net

Researchers have successfully designed functionalized mimics of pyridoxal, the aldehyde form of vitamin B6, to create probes that can be taken up by cells, phosphorylated by kinases like pyridoxal kinase, and then bind to the active sites of PLP-dependent enzymes. tum.de The strategy often involves adding a reporter tag, such as an alkyne or azide, to the pyridoxal scaffold. This allows for subsequent "click chemistry" reactions to attach fluorescent dyes or affinity tags for visualization and proteomic analysis. tum.de

The thiol group in this compound offers a versatile handle for probe design. Its reactivity can be exploited for several purposes:

Conjugation Site: The thiol group can be selectively reacted with various electrophilic linkers, such as maleimides or haloacetamides, to attach fluorescent reporters, biotin (B1667282) for affinity purification, or other functional moieties. nih.govnih.gov This provides a direct method for creating a library of probes for different applications.

Redox-Sensing: The thiol can participate in disulfide exchange reactions, making it a potential trigger for "turn-on" fluorescent probes designed to detect changes in the cellular redox environment or to specifically report on the activity of oxidoreductases. nih.gov

Enzyme-Targeted Covalent Labeling: The probe can be designed so that after binding to the target enzyme's active site, the thiol group forms a stable covalent bond, allowing for irreversible labeling and subsequent identification of the enzyme. tum.de

| Probe Strategy | Role of the Thiol Group | Biochemical Application | Example Reaction |

|---|---|---|---|

| Affinity/Fluorescent Labeling | Nucleophilic handle for conjugation | Identification and visualization of target proteins (e.g., PLP-dependent enzymes) | Thiol-maleimide Michael addition to attach a fluorophore nih.govnih.gov |

| Redox-Sensing Probes | Redox-active trigger | Monitoring intracellular thiol-disulfide homeostasis and oxidative stress | Thiol-disulfide exchange with a quencher-linked disulfide moiety nih.gov |

| Activity-Based Protein Profiling (ABPP) | Covalent anchoring group | Global, activity-based identification of enzyme families in proteomes | Enzyme-catalyzed formation of a stable thioether bond tum.de |

These probe development strategies, using this compound as a foundation, could enable a deeper understanding of the "PLP-ome" and the intricate roles of these enzymes in health and disease. researchgate.net

Exploration of Catalytic Roles in Bio-inspired Systems

There is growing interest in designing synthetic molecules that mimic the function of natural enzymes. This compound and its derivatives are promising candidates for developing bio-inspired catalysts, particularly antioxidants. While pyridoxine (B80251) itself has some antioxidant properties, modifying its structure can dramatically enhance this capacity. acs.org

Research has shown that replacing the 2-methyl group of pyridoxine with an alkyltelluro group creates a compound with potent, catalytic antioxidant activity. acs.org These molecules can mimic the function of the glutathione (B108866) peroxidase (GPx) enzymes by using thiols, such as glutathione, as stoichiometric reducing agents to decompose harmful hydroperoxides. acs.org In this catalytic cycle, the telluride moiety is oxidized by a hydroperoxide and is then regenerated (reduced) by a thiol, which itself becomes oxidized. acs.org The strategic placement of a thiol group directly on the pyridoxine ring, as in this compound, could potentially internalize this catalytic process or allow for direct participation in redox cycles.

The key findings from studies on related chalcogen-containing pyridoxine derivatives highlight this potential:

Enhanced Radical Scavenging: Certain pyridoxine derivatives were found to inhibit lipid peroxidation more efficiently than the natural antioxidant α-tocopherol. acs.org

Catalytic Regeneration: In the presence of a thiol reducing agent like N-acetylcysteine, these compounds could be regenerated, allowing them to act catalytically and inhibit oxidation for extended periods. acs.org

GPx-like Activity: Compounds demonstrated the ability to catalyze the reduction of hydrogen peroxide in the presence of glutathione, with some derivatives being significantly more efficient than established GPx mimics like Ebselen. acs.org

| Compound Type | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Alkyltelluro-pyridoxine derivatives (e.g., 12a, 17a, 20a) | Replacement of 2-methyl with -TeR group | Catalytic, GPx-like activity; potent chain-breaking antioxidant. Compound 20a was 3x more efficient than Ebselen in reducing H₂O₂. | acs.org |

| α-Tocopherol (Vitamin E) | Chromanol ring | Stoichiometric chain-breaking antioxidant. | acs.org |

| Ebselen | Organoselenium compound | Well-known GPx mimic. | acs.org |

Future research on this compound will likely investigate its ability to act as a standalone redox catalyst or as a synergistic component in dual-catalyst systems, inspired by nature's use of pyridoxal and thiols in concert. researchgate.net

Advanced Computational Modeling for Mechanism Elucidation and Compound Design

Computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level and for guiding the design of new, more effective compounds. For this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer profound insights that are difficult to obtain through experimental means alone. mdpi.comresearchgate.net

Potential applications of computational modeling for this compound include:

Mechanism Elucidation: DFT calculations can be used to map the energy landscapes of reactions involving the thiol group, such as its role in catalysis or its reaction with electrophiles in probe applications. This can help identify transition states and reaction intermediates, clarifying the precise mechanism. mdpi.com For example, DFT has been used to study the reaction of pyridoxal with various amines, providing insight into the formation of key intermediates. mdpi.com

Predicting Reactivity: Computational models can predict the pKa of the thiol group and the phenolic hydroxyl group, which is crucial for understanding the compound's reactivity and catalytic potential under different pH conditions.

Enzyme-Ligand Interactions: Docking and MD simulations can model how this compound or its derivatives bind to the active site of a target enzyme, such as cystathionine (B15957) γ-lyase or other PLP-dependent enzymes. researchgate.net These simulations can reveal key hydrogen bonds and other interactions, explaining binding affinity and offering a rationale for inhibitor effects or catalytic activity. researchgate.net

Rational Compound Design: By understanding the structure-activity relationship through modeling, new derivatives of this compound can be designed in silico with enhanced properties, such as improved binding affinity, greater catalytic efficiency, or optimized reactivity for probe applications, before undertaking complex chemical synthesis.

| Computational Method | System Studied | Key Insight Gained | Reference |

|---|---|---|---|

| DFT (B3LYP, M06-2X functionals) | Reaction of pyridoxamine (B1203002) with aldehydes | Provided structures of carbinolamine intermediates and reaction mechanisms. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Inhibitor (D-penicillamine, a thiol) binding to cystathionine γ-lyase (a PLP-enzyme) | Identified allosteric binding sites at the interface of enzyme subunits and explained long-range inhibitory effects on the active site. | researchgate.net |

| DFT (M06-2X/6-311+G(d,p)) | Reaction of methanethiol (B179389) with maleimide (B117702) | Calculated the reaction energy (ΔE) to quantify the thermodynamics of thiol-maleimide conjugation. | mdpi.com |

The integration of these advanced computational approaches will be crucial for accelerating the research and development cycle for novel applications of this compound.

Development of Targeted Delivery Strategies for In Vitro and Ex Vivo Models

For this compound to be effective as a research tool or therapeutic prototype in cellular (in vitro) or tissue (ex vivo) models, it must be delivered to its intended site of action efficiently. The development of targeted delivery strategies is key to enhancing its specificity and bioavailability while minimizing off-target effects. mdpi.comresearchgate.net

Modern drug delivery research utilizes various nanocarriers, such as liposomes and polymeric nanoparticles (e.g., PLGA), to encapsulate and transport molecules. mdpi.commdpi.com These carriers can be engineered to target specific cells or tissues by decorating their surface with targeting ligands like antibodies or peptides that bind to receptors overexpressed on the target cells. nih.gov

The thiol group of this compound is particularly advantageous for conjugation to these delivery systems.

Covalent Attachment: The thiol can be covalently linked to the surface of pre-functionalized nanoparticles. A common and efficient method is the reaction between a thiol and a maleimide group, which can be incorporated into the nanoparticle's structure (e.g., via a PEG-maleimide linker). nih.gov This creates a stable thioether bond, ensuring the compound remains attached to the carrier until it reaches the target.

Biomimetic Systems: Advanced strategies involve using natural cell membranes (e.g., from red blood cells or mesenchymal stem cells) to coat synthetic nanoparticles. thno.org This biomimetic approach can leverage the natural targeting abilities and low immunogenicity of the source cells. This compound could be loaded into such carriers or attached to their surface to be delivered to specific biological niches. thno.org

| Delivery Platform | Targeting Strategy | Conjugation Method for this compound | Application Model |

|---|---|---|---|

| Liposomes | Surface functionalization with antibodies or peptides (e.g., RGD peptide for integrin targeting) nih.gov | Attachment to maleimide-functionalized lipids in the bilayer | In vitro cell culture, ex vivo tissue models |

| PLGA Nanoparticles | Incorporation of targeting ligands (e.g., TAT peptide for enhanced cell penetration) mdpi.com | Covalent linkage via NHS-PEG-maleimide linkers nih.gov | In vitro sustained-release studies |

| Cell Membrane-Coated Nanoparticles | Leveraging natural cell surface proteins for homotypic targeting (e.g., MSC membrane for tumor targeting) thno.org | Encapsulation within the nanoparticle core or surface attachment | Ex vivo organoid or tissue slice culture |

By developing these sophisticated delivery systems, researchers can ensure that this compound reaches its intended subcellular or tissue-level destination in experimental models, enabling more precise and meaningful investigations into its biological activities.

Q & A

Q. What are the established methodologies for synthesizing Pyridoxine-4-thiol, and how do they differ in yield and purity?

Answer: this compound synthesis typically involves thiolation of pyridoxine derivatives using reagents like phosphorus pentasulfide or thiourea. Key steps include protecting the hydroxyl groups of pyridoxine to avoid side reactions, followed by nucleophilic substitution. Methodological differences arise in purification techniques (e.g., column chromatography vs. crystallization) and reaction solvents (aqueous vs. organic), impacting yield (50–85%) and purity (≥95% by HPLC). Researchers should use systematic reviews to compare protocols and apply the PICO framework (Population: reaction conditions; Intervention: synthesis routes; Comparison: yield/purity; Outcome: optimal method) to design experiments .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Characterization requires multi-modal analysis:

- Spectroscopy : NMR (¹H/¹³C) to confirm thiol-group integration and absence of pyridoxine residues.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.

- Chromatography : HPLC with UV detection to assess purity. Replicate analyses across independent labs and cross-validate with computational models (e.g., DFT for NMR chemical shift prediction) to minimize instrumentation bias .

Q. What are the primary biochemical mechanisms of this compound, and how are they studied in vitro?

Answer: this compound acts as a cofactor analog in enzymatic reactions (e.g., transamination). In vitro studies use:

- Enzyme kinetics : Monitor reaction rates (UV-Vis spectroscopy) with pyridoxal phosphate-dependent enzymes (e.g., ALT, AST) under varying thiol concentrations.

- Binding assays : ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to quantify affinity. Include negative controls (e.g., pyridoxine-only groups) and statistical validation (ANOVA) to isolate thiol-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across cell-based assays?

Answer: Discrepancies often stem from assay conditions (e.g., oxidative stress inducers, cell lines). Address this by:

- Standardizing protocols : Use the same cell type (e.g., HepG2) and ROS-inducer (e.g., H₂O₂) across studies.

- Dose-response analysis : Test 1–100 µM ranges to identify non-linear effects.

- Mechanistic profiling : Combine transcriptomics (Nrf2 pathway activation) with metabolomics (glutathione levels) to contextualize efficacy .

Q. What experimental designs optimize the stability of this compound in aqueous solutions for long-term studies?

Answer: Stability is pH- and temperature-dependent. Use a factorial design of experiments (DOE):

- Variables : pH (5–8), temperature (4–37°C), and antioxidant additives (e.g., ascorbate).

- Response metrics : HPLC-measured degradation over 30 days. Apply response surface methodology (RSM) to model optimal conditions and validate with accelerated stability testing (Arrhenius equation) .

Q. How can this compound’s interactions with metal ions be quantitatively analyzed to inform drug delivery systems?

Answer: Employ:

- Spectrophotometric titrations : Monitor UV-Vis shifts during metal-thiol complexation (e.g., Fe³⁺, Zn²⁺).

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding sites.

- Chelation stability constants : Calculate via potentiometric titrations and compare with EDTA as a reference. Results should be tabulated and statistically compared across triplicate runs .

Q. What ethical and methodological considerations apply to in vivo studies of this compound’s neuroprotective effects?

Answer:

- Ethical : Follow ARRIVE guidelines for animal studies, including sample size justification (power analysis) and humane endpoints.

- Methodological : Use double-blinded dosing in rodent models (e.g., ischemic stroke) with sham controls. Assess outcomes via Morris water maze (cognitive function) and histopathology (neuronal survival). Publish raw data in appendices to enable meta-analysis .

Methodological Guidance

- Literature Reviews : Conduct scoping studies to map evidence gaps (e.g., Arksey & O’Malley’s framework) and prioritize studies with high replicability .

- Data Presentation : Place large datasets (e.g., kinetic parameters) in appendices, referencing key trends in the main text .

- Error Analysis : Quantify uncertainties (e.g., SEM in triplicate experiments) and discuss limitations in instrument sensitivity (e.g., HPLC detection limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.